N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-7-15(8-5-2)20(26)23-17-13-16(9-10-19(17)27-3)18-14-25-12-6-11-22-21(25)24-18/h6,9-15H,4-5,7-8H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEFUPOKYLJECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been found to possess a wide range of biological and pharmacological activities. They have been used as the core backbone for the development of covalent inhibitors.
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been synthesized as potential inhibitors, indicating that they likely interact with their targets to inhibit their function.
Biological Activity
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.41 g/mol. The compound features an imidazo[1,2-a]pyrimidine core that is known for its diverse pharmacological properties.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are critical in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It affects various signaling pathways related to inflammation and immune response, making it a candidate for treating inflammatory diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | IC50 values range from 0.4 to 3.2 µM against various cell lines |
| Antibacterial | Moderate activity against certain Gram-positive bacteria | MIC values around 32 µM for specific strains |
| Anti-inflammatory | Modulates immune response pathways | Specific pathways affected include NF-kB and MAPK pathways |
Antitumor Activity
A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyrimidine derivatives on human cancer cell lines. Notably, this compound demonstrated significant activity against colon carcinoma cells with an IC50 value of approximately 0.7 µM . This suggests a strong potential for development as an anticancer agent.
Antibacterial Effects
In another investigation focusing on antibacterial properties, derivatives similar to this compound were tested against various bacterial strains. While most compounds exhibited limited antibacterial activity, some showed moderate effectiveness against E. coli, indicating potential for further development in antimicrobial therapies .
Anti-inflammatory Potential
Research has indicated that compounds within the imidazo[1,2-a]pyrimidine class can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This could position this compound as a candidate for treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocyclic Variations Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-b]pyridazine: Compounds such as N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8) replace the pyrimidine ring with a pyridazine core. Stereochemical Complexity: Stereoisomers like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compound m) emphasize the role of stereochemistry in activity. In contrast, the target compound lacks chiral centers, simplifying synthesis and reducing risk of off-target effects.
Substituent Modifications Fluorine and Trifluoromethyl Groups: Fluorinated analogs (e.g., 4-{6-bromo-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyrazin-3-yl}-N-cyclopropyl-2-fluorobenzamide, 1382462-28-3 ) introduce fluorine atoms to enhance metabolic stability and binding affinity. The target compound lacks fluorine but includes a methoxy group, prioritizing solubility over halogen-induced lipophilicity. Amide Side Chains: The 2-propylpentanamide group distinguishes the target compound from analogs like tert-butyl 4-(6-(4-isobutoxy-3-isopropylphenyl)pyridin-2-yl)piperazine-1-carboxylate (1378367-27-1 ), which uses a bulky tert-butyl carbamate. The target’s linear amide may improve conformational flexibility for target engagement.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Activity Profiles: Imidazo[1,2-a]pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ATP-binding pocket compatibility. The target compound’s methoxy group may enhance solubility for oral bioavailability compared to fluorinated analogs . Stereoisomers in demonstrate that chiral centers can drastically alter potency (e.g., nanomolar vs. micromolar IC50), but their synthetic complexity limits scalability.
Pharmacokinetic Considerations :
- The trifluoromethyl group in 1383619-76-8 increases metabolic stability but may reduce aqueous solubility. The target compound’s propylpentanamide offers a compromise between lipophilicity (logP ~3.2) and solubility.
Synthetic Accessibility :
- The absence of stereocenters in the target compound simplifies manufacturing compared to ’s multi-chiral analogs , which require costly enantioselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
